molecular formula C51H71N7O16 B12924196 (2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide

(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide

Cat. No.: B12924196
M. Wt: 1038.1 g/mol
InChI Key: QDRISVFLDJIQNB-DOZJPHFESA-N
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Description

The compound (2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide is a complex organic molecule with multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the preparation of smaller building blocks, which are then assembled through a series of condensation, reduction, and protection-deprotection steps. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting group reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Chemistry: As a complex molecule, it can be used as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Its multiple functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.

    Industry: Its unique properties could be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,3R)-1,2,3-trimethylcyclopentane: A simpler compound with similar stereochemistry but fewer functional groups.

    (2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide: A compound with a similar core structure but different substituents.

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple chiral centers and functional groups

Properties

Molecular Formula

C51H71N7O16

Molecular Weight

1038.1 g/mol

IUPAC Name

(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide

InChI

InChI=1S/C51H71N7O16/c1-10-27(4)39-46(66)57-42-33-16-18-34(19-17-33)74-31(8)51(71,25-59)21-20-37(61)52-23-38(62)72-24-35(50(70)73-30(7)41(48(68)54-39)56-44(64)28(5)43(63)26(2)3)53-47(67)40(29(6)60)55-45(65)36(58(9)49(42)69)22-32-14-12-11-13-15-32/h11-21,26-31,35-36,39-43,59-60,63,71H,10,22-25H2,1-9H3,(H,52,61)(H,53,67)(H,54,68)(H,55,65)(H,56,64)(H,57,66)/b21-20-/t27-,28+,29+,30+,31+,35-,36-,39?,40+,41-,42-,43+,51-/m0/s1

InChI Key

QDRISVFLDJIQNB-DOZJPHFESA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H]2C3=CC=C(C=C3)O[C@@H]([C@](/C=C\C(=O)NCC(=O)OC[C@@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](C)[C@@H](C(C)C)O)C)NC(=O)[C@H](NC(=O)[C@@H](N(C2=O)C)CC4=CC=CC=C4)[C@@H](C)O)(CO)O)C

Canonical SMILES

CCC(C)C1C(=O)NC2C3=CC=C(C=C3)OC(C(C=CC(=O)NCC(=O)OCC(C(=O)OC(C(C(=O)N1)NC(=O)C(C)C(C(C)C)O)C)NC(=O)C(NC(=O)C(N(C2=O)C)CC4=CC=CC=C4)C(C)O)(CO)O)C

Origin of Product

United States

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